molecular formula C8H8O2S B1340581 (2H-1,3-Benzodioxol-5-yl)methanethiol CAS No. 34817-07-7

(2H-1,3-Benzodioxol-5-yl)methanethiol

Cat. No. B1340581
CAS RN: 34817-07-7
M. Wt: 168.21 g/mol
InChI Key: IUDHVNFWLPCUAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “(2H-1,3-Benzodioxol-5-yl)methanethiol” has been described in the literature . For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of “(2H-1,3-Benzodioxol-5-yl)methanethiol” is characterized by the presence of a benzodioxole ring attached to a methanethiol group. The molecule has a molecular weight of 168.21 .

Scientific Research Applications

Determination and Characterization of Derivatives

Research on derivatives of (2H-1,3-Benzodioxol-5-yl)methanethiol has led to the determination of cis/trans-isomers and complete 1H and 13C assignments of aryl substituent 1,4-dicarbonyl derivatives. These derivatives were synthesized through a novel and efficient carbon-carbon double-bond-forming reaction, providing valuable insights into the structural characteristics of these compounds (Cui Yan-fang, 2007).

Environmental Applications

A study explored the anti-methanogenic properties of phytochemicals against methyl-coenzyme M reductase, a target protein for methanogenesis. Among the scrutinized compounds, one with a related benzodioxol structure showed high binding energy, indicating potential utility as a methanogenic inhibitor in environmental protection programs (Yuvaraj Dinakarkumar et al., 2021).

Molecular and Structural Analysis

Synthesis and crystal structure analysis of bis(benzo[b]thiophen-2-yl)methane derivatives, closely related to (2H-1,3-Benzodioxol-5-yl)methanethiol, have contributed to understanding the conformation and intermolecular interactions of such compounds. These findings are important for the design and development of new materials and pharmaceuticals (F. Katzsch et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, a sensitive method for quantifying malodorous compounds like hydrogen sulfide and methanethiol was developed. This method uses solid-phase microextraction with concomitant in-fibre derivatisation, showcasing the importance of precise analytical techniques in environmental monitoring and quality control (E. Frérot et al., 2014).

Catalysis Research

Research on the catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts has demonstrated the potential of these catalysts in synthesizing valuable sulfur-containing compounds from simple molecules. Such catalytic processes are critical for the development of new synthetic routes in chemical manufacturing (G. Mul et al., 2003).

properties

IUPAC Name

1,3-benzodioxol-5-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDHVNFWLPCUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562340
Record name (2H-1,3-Benzodioxol-5-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H-1,3-Benzodioxol-5-yl)methanethiol

CAS RN

34817-07-7
Record name (2H-1,3-Benzodioxol-5-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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